molecular formula C23H17N3 B2681076 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-77-4

8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2681076
CAS No.: 901043-77-4
M. Wt: 335.41
InChI Key: XMWJTHGBEGSIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with methyl and phenyl substituents at specific positions.

Preparation Methods

The synthesis of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under appropriate reaction conditions . This reaction typically requires the use of a solvent such as tetrahydrofuran and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction may yield pyrazole derivatives.

Biological Activity

Overview

8-Methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound features a pyrazole ring fused to a quinoline ring with methyl and phenyl substituents, which contributes to its unique biological profile.

The biological activity of this compound is attributed to its interaction with various cellular targets and biochemical pathways. The compound exhibits potential as a fluorescent sensor and has shown to affect multiple signaling pathways involved in cell proliferation and apoptosis.

Target of Action

  • Anticancer Activity : The compound has been identified as a potential photosensitizing agent for cancer therapy, particularly in inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.

Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReferences
AntimicrobialExhibits significant activity against various pathogens; MIC values range from 0.22 to 0.25 μg/mL for certain derivatives.
AnticancerInduces apoptosis in various cancer cell lines; serves as a photosensitizer.
Anti-inflammatoryInhibits COX-2 activity effectively, reducing inflammation markers.

Case Studies

  • Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of this compound possess potent antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was notably low, indicating high efficacy against these pathogens .
  • Anticancer Properties : A study focusing on the anticancer effects revealed that the compound effectively induced apoptosis in Hela cells through the activation of caspase pathways. This suggests its potential use as a therapeutic agent in cancer treatment .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Fluorescent Properties : The compound's ability to act as a fluorescent probe opens avenues for its application in bioimaging and tracking cellular processes .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at specific positions on the pyrazoloquinoline scaffold can enhance biological activity and selectivity towards target enzymes .

Properties

IUPAC Name

8-methyl-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c1-16-12-13-21-19(14-16)23-20(15-24-21)22(17-8-4-2-5-9-17)25-26(23)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWJTHGBEGSIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.